molecular formula C6H6ClNOS B6265535 2-chloro-5-methanesulfinylpyridine CAS No. 99903-00-1

2-chloro-5-methanesulfinylpyridine

Cat. No.: B6265535
CAS No.: 99903-00-1
M. Wt: 175.6
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Description

2-Chloro-5-methanesulfinylpyridine is an organic compound with the molecular formula C6H6ClNOS It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a methanesulfinyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methanesulfinylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-chloro-5-methylpyridine followed by oxidation to introduce the methanesulfinyl group. The reaction conditions typically involve the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methanesulfinylpyridine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to 2-chloro-5-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: 2-Chloro-5-methanesulfonylpyridine

    Reduction: 2-Chloro-5-methylpyridine

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-5-methanesulfinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methanesulfinylpyridine involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.

    2-Chloro-5-methoxypyridine: Contains a methoxy group instead of a methanesulfinyl group, leading to different chemical and biological properties.

    2-Chloro-5-nitropyridine:

Uniqueness

2-Chloro-5-methanesulfinylpyridine is unique due to the presence of both a chlorine atom and a methanesulfinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

99903-00-1

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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